molecular formula C4H10ClF2NO B1432063 2-(2,2-Difluoroethoxy)ethan-1-amine hydrochloride CAS No. 1782326-65-1

2-(2,2-Difluoroethoxy)ethan-1-amine hydrochloride

Cat. No.: B1432063
CAS No.: 1782326-65-1
M. Wt: 161.58 g/mol
InChI Key: ONSIEGYAELPMFN-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C4H10ClF2NO. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a difluoroethoxy group attached to an ethan-1-amine backbone, with a hydrochloride salt form to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)ethan-1-amine hydrochloride typically involves the reaction of 2,2-difluoroethanol with ethylene oxide to form 2-(2,2-difluoroethoxy)ethanol. This intermediate is then reacted with ammonia or an amine source to produce 2-(2,2-difluoroethoxy)ethan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethoxy ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(2,2-Difluoroethoxy)ethan-1-amine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways involved depend on the context of its application, whether in biochemical assays or therapeutic interventions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluoroethoxy)ethanol
  • 2-(2,2-Difluoroethoxy)ethanamine
  • 2-(2,2-Difluoroethoxy)ethan-1-amine

Uniqueness

2-(2,2-Difluoroethoxy)ethan-1-amine hydrochloride is unique due to its specific combination of a difluoroethoxy group and an ethan-1-amine backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it offers enhanced stability and solubility due to its hydrochloride salt form .

Properties

IUPAC Name

2-(2,2-difluoroethoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2NO.ClH/c5-4(6)3-8-2-1-7;/h4H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSIEGYAELPMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782326-65-1
Record name 2-(2,2-difluoroethoxy)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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